molecular formula C11H7ClOS B2456865 5-(2-Chlorophenyl)thiophene-2-carbaldehyde CAS No. 356570-11-1

5-(2-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No.: B2456865
CAS No.: 356570-11-1
M. Wt: 222.69
InChI Key: LOEKFPAEXOYFGC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorophenyl group attached to the thiophene ring

Mechanism of Action

Target of Action

The primary targets of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their pharmacological properties .

Medicine: Although not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is involved in the synthesis of polymers, dyes, and other materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 5-(2-Chlorophenyl)thiophene-2-carbaldehyde is unique due to the presence of both the chlorophenyl and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chlorophenyl group enhances its reactivity and binding affinity, while the thiophene ring contributes to its stability and electronic properties .

Properties

IUPAC Name

5-(2-chlorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEKFPAEXOYFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-1-iodobenzene (0.25 mL) and 5-formyl-2-thiophene boronic acid (0.385 g) in DME (8 mL) were added Pd(OAc)2 (0.009 g) and Ph3P (0.021 g) followed by 2M sodium carbonate (1 mL). The mixture was stirred at rt for 1 h. The reaction was diluted with ethylacetate (20 mL) and washed with water and brine, and then dried (sodium sulfate). The crude product was purified by flash-chromatography using EtOAc-hexanes (1:5) to give the desired 5-(2-chlorophenyl)thiophene-2-aldehyde as an oil. The aldehyde (0.15 g), thus obtained, was then condensed with 2,4-thiazolidine-2,4dione in the presence of benzoic acid and piperidine under the conditions described in EXAMPLE 5 to give the title compound 5-(5-(2-chloro-phenyl)thienylidene)thiazolidine-2,4-dione.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
0.021 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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